molecular formula C27H40O6 B191735 Ácido lucidénico N CAS No. 364622-33-3

Ácido lucidénico N

Número de catálogo: B191735
Número CAS: 364622-33-3
Peso molecular: 460.6 g/mol
Clave InChI: YBGBNHHXOJXFNM-UQCMLMITSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Safety and Hazards

Lucidenic acid N should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment and ensure adequate ventilation .

Direcciones Futuras

Research on lucidenic acids is significantly less extensive compared to that on ganoderic acid . Therefore, more in-depth studies with optimal designs are essential for the development of lucidenic acids as medicines, functional foods, and nutraceuticals .

Análisis Bioquímico

Cellular Effects

Lucidenic Acid N has been found to exert effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce cytotoxicity in different cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer cells .

Molecular Mechanism

At the molecular level, Lucidenic Acid N exerts its effects through various mechanisms. It has been demonstrated to induce cancer cell apoptosis via the activation of caspase-9 and caspase-3, followed by PARP cleavage . More in-depth studies are needed to fully understand its mechanism of action.

Dosage Effects in Animal Models

The effects of Lucidenic Acid N vary with different dosages in animal models. Some studies have shown that supplement of the lucidenic acid-rich extract decreased the number of tumor foci and the activities of serum MMP-2 and MMP-9 in the ICR-nu/nu mice implanted

Metabolic Pathways

Lucidenic Acid N is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del Ácido Lucidénico N implica varios pasos, comenzando con el lanosterol, un precursor triterpenoide común. La ruta sintética generalmente incluye reacciones de oxidación, reducción y ciclización para formar la estructura tetracíclica. Las condiciones de reacción específicas, como la temperatura, el pH y los solventes, se optimizan para lograr altos rendimientos y pureza .

Métodos de Producción Industrial: La producción industrial del this compound se logra principalmente a través del cultivo de Ganoderma lucidum. El hongo se cultiva en condiciones controladas para maximizar la producción de triterpenoides. Los cuerpos fructíferos se cosechan, se secan y se someten a procesos de extracción y purificación para aislar el this compound .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Ácido Lucidénico N experimenta varias reacciones químicas, que incluyen:

    Oxidación: Conversión de grupos hidroxilo a grupos carbonilo.

    Reducción: Reducción de grupos carbonilo a grupos hidroxilo.

    Sustitución: Reemplazo de grupos funcionales con otros sustituyentes.

Reactivos y Condiciones Comunes:

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados del this compound, que pueden exhibir diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

El Ácido Lucidénico N es único entre los ácidos lucidénicos debido a sus características estructurales específicas y propiedades farmacológicas. Los compuestos similares incluyen:

El this compound destaca por sus potentes propiedades anticancerígenas y antiinflamatorias, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo .

Propiedades

IUPAC Name

(4R)-4-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18-19,28,30H,7-13H2,1-6H3,(H,32,33)/t14-,15-,16+,18+,19+,25+,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGBNHHXOJXFNM-UQCMLMITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316785
Record name Lucidenic acid N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364622-33-3
Record name Lucidenic acid N
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364622-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lucidenic acid N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lucidenic acid N
Reactant of Route 2
Lucidenic acid N
Reactant of Route 3
Lucidenic acid N
Reactant of Route 4
Lucidenic acid N
Reactant of Route 5
Lucidenic acid N
Reactant of Route 6
Lucidenic acid N
Customer
Q & A

Q1: What is the reported cytotoxic activity of Lucidenic acid N?

A1: Lucidenic acid N has shown significant cytotoxic activity against specific tumor cell lines in laboratory settings. Research indicates it exhibits cytotoxicity against Hep G2, Hep G2.2.15, and P-388 tumor cells [].

Q2: Has Lucidenic acid N been isolated from other species of Ganoderma besides Ganoderma lucidum?

A2: Yes, Lucidenic acid N has also been isolated from the fruiting bodies of Ganoderma tsugae, along with other triterpenoids []. This suggests a potential broader distribution of this compound within the Ganoderma genus.

Q3: Are there any studies investigating the synergistic effects of Lucidenic acid N with conventional chemotherapy drugs?

A3: Yes, research indicates that Lucidenic acid N exhibits synergistic cytotoxic effects with doxorubicin in HeLa cells []. This synergistic interaction was found to be partly mediated by enhanced oxidative stress and DNA damage in the cancer cells.

Q4: Is there any research on the mechanism of action of Lucidenic acid N?

A4: While specific mechanisms are still under investigation, proteomic studies suggest that treatment with Ganoderma triterpenes, including Lucidenic acid N, influences the expression of proteins involved in cell proliferation, cell cycle regulation, apoptosis, and oxidative stress []. This suggests multiple potential pathways through which Lucidenic acid N might exert its effects.

Q5: Beyond its potential anti-cancer properties, are there other areas of research related to Lucidenic acid N?

A5: While most research focuses on its cytotoxic activities, Lucidenic acid N is also being investigated for its potential role in complex herbal formulations like Wuling Capsules, studied for their anti-hepatic fibrosis effects. While Lucidenic acid N is one of many compounds in this formulation, its specific contribution to the overall therapeutic effect remains to be elucidated [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.